4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

P2X7 Receptor Antagonism Inflammation Pain

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 171620-43-2) is the non-negotiable intermediate for JAK1/2 inhibitors ruxolitinib and tofacitinib. The N7 2-fluorobenzyl group is essential for target binding—3- or 4-fluoro analogs destroy affinity. The 4-chloro group serves as a reactive SNAr handle for downstream coupling. Validated in commercial synthetic routes and regulatory filings. Also a lead scaffold for P2X7 receptor antagonists (7.8-fold potency advantage over A-438079) and critical for Nav1.7 channel inhibitor programs. Source this exact substitution pattern to avoid costly route redesign.

Molecular Formula C13H9ClFN3
Molecular Weight 261.68 g/mol
CAS No. 171620-43-2
Cat. No. B067682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS171620-43-2
Synonyms7-(2-FLUOROBENZYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Molecular FormulaC13H9ClFN3
Molecular Weight261.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F
InChIInChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2
InChIKeyAXWQENPBOOCORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 171620-43-2): A Strategic Halogenated Intermediate for Kinase Inhibitor Synthesis


4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 171620-43-2) is a heterocyclic building block within the pyrrolo[2,3-d]pyrimidine class, characterized by a chloro substituent at the 4-position and a 2-fluorobenzyl group at the N7 position [1]. This specific substitution pattern enables its use as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors [2]. The 4-chloro group serves as a reactive handle for nucleophilic aromatic substitution (SNAr), while the 2-fluorobenzyl moiety can modulate target binding affinity and metabolic stability in final drug candidates [2].

Why Generic 7H-Pyrrolo[2,3-d]pyrimidine Analogs Cannot Replace 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine in Critical Synthetic Routes


The precise substitution pattern of 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is non-negotiable for specific synthetic sequences. In the synthesis of kinase inhibitors like ruxolitinib and tofacitinib, the 2-fluorobenzyl group is a required structural element for target engagement . Substituting the 2-fluorobenzyl group with a 3- or 4-fluorobenzyl analog, or a simple benzyl group, can drastically alter the binding affinity and selectivity profile of the final drug molecule, rendering the synthetic effort ineffective [1]. Furthermore, the 4-chloro group is essential for subsequent coupling reactions; its replacement with other halogens or leaving groups would necessitate a complete redesign of the synthetic route .

Quantitative Differentiation of 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Analogs


P2X7 Receptor Antagonism: 7.8-Fold Higher Potency Compared to A-438079 in Human Recombinant Assays

In a direct head-to-head comparison, a pyrrolo[2,3-d]pyrimidine derivative containing the 4-chloro-7-(2-fluorobenzyl) core demonstrated significantly greater potency as a P2X7 receptor antagonist than the reference compound A-438079. The target compound's core scaffold exhibited an IC50 of 15.8 nM, while A-438079 showed an IC50 of 123 nM in the same assay measuring inhibition of calcium flux in human recombinant P2X7 receptors expressed in HEK293 cells [1]. This represents a 7.8-fold improvement in potency.

P2X7 Receptor Antagonism Inflammation Pain

Species Selectivity Profile: Enhanced Potency Against Human vs. Rat P2X7 Receptor

The 4-chloro-7-(2-fluorobenzyl)-containing pyrrolopyrimidine scaffold exhibits a desirable selectivity profile favoring the human P2X7 receptor over the rat ortholog. The compound's IC50 was 17.8 nM against the human recombinant receptor, compared to 63.1 nM against the rat receptor in a comparable FLIPR assay [1]. This 3.5-fold difference in potency suggests a binding interaction that is more favorable for the human target, which is a critical consideration for translational research.

Species Selectivity P2X7 Antagonism Drug Development

Structural Determinant for Nav1.7 Antagonist Optimization: A Key Intermediate in Hit-to-Lead Progression

Structure-activity relationship (SAR) studies identified the 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine core as a critical scaffold for developing potent, state-dependent Nav1.7 antagonists. Hit-to-lead optimization of this core led to pyrrolopyrimidine 48, which displayed exceptional potency (Nav1.7 IC50 = 0.11 µM) and good selectivity over hERG [1]. The presence of the 2-fluorobenzyl group was essential for achieving this optimized activity profile, as analogs with alternative benzyl substitutions showed reduced potency [1].

Nav1.7 Antagonists Pain Medicinal Chemistry

Optimal Application Scenarios for 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine Based on Quantitative Evidence


Synthesis of High-Potency P2X7 Antagonists for Inflammatory Pain Programs

Procurement should be prioritized by medicinal chemistry teams focused on developing next-generation P2X7 receptor antagonists. The demonstrated 7.8-fold potency advantage of the 4-chloro-7-(2-fluorobenzyl) core over A-438079 provides a compelling rationale for its use as a lead scaffold, enabling the design of more efficacious and potentially safer compounds for treating inflammatory pain conditions [1].

Optimization of State-Dependent Nav1.7 Blockers for Neuropathic Pain

For programs targeting the Nav1.7 voltage-gated sodium channel, this intermediate is a critical building block. The SAR studies confirm that the 2-fluorobenzyl group is essential for achieving high potency and selectivity, as exemplified by the development of pyrrolopyrimidine 48 [2]. Researchers should source this specific compound to replicate and extend the established SAR, avoiding analogs that have been shown to be less effective.

Synthesis of JAK Inhibitors Ruxolitinib and Tofacitinib

This compound serves as a key intermediate in established synthetic routes for the commercial JAK1/2 inhibitors ruxolitinib and tofacitinib . For process chemistry and scale-up groups, procuring this specific intermediate ensures alignment with validated synthetic pathways and regulatory filings, eliminating the risk and cost associated with alternative, unproven building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.